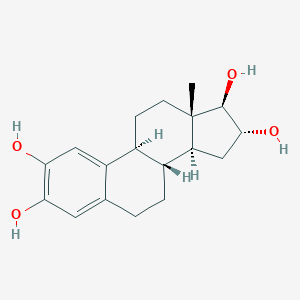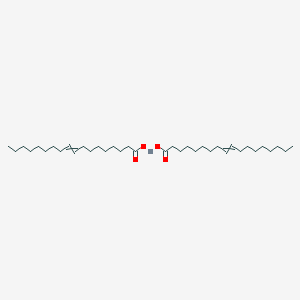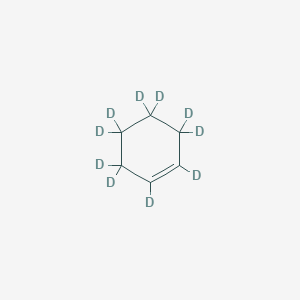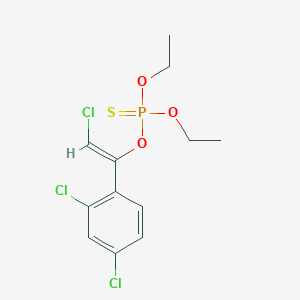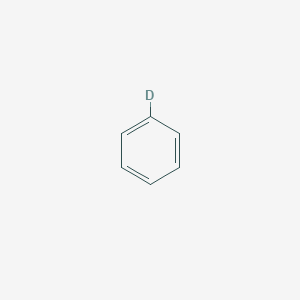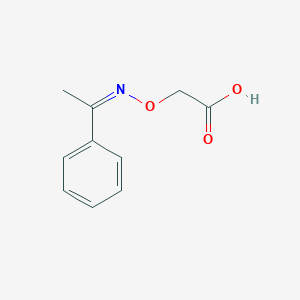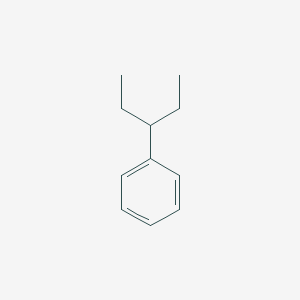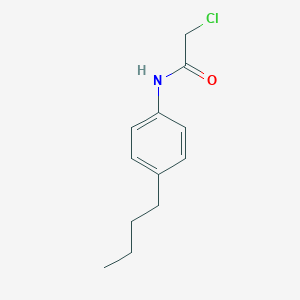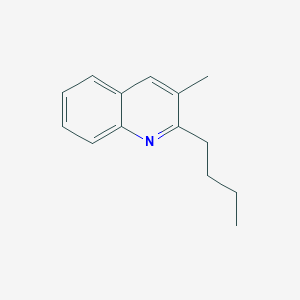![molecular formula C22H16O2 B072719 1,2-Dihydrobenzo[k]tetraphene-1,2-diol CAS No. 1421-82-5](/img/structure/B72719.png)
1,2-Dihydrobenzo[k]tetraphene-1,2-diol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,2-Dihydrobenzo[k]tetraphene-1,2-diol, also known as DBTD, is a polycyclic aromatic compound that has been of interest to researchers due to its potential applications in materials science, electronics, and biomedicine. DBTD has a unique structure that makes it a promising candidate for a variety of applications.
作用機序
The mechanism of action of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol is not fully understood, but it is believed to involve the inhibition of certain enzymes and signaling pathways in cells. This inhibition can lead to the suppression of cell growth and proliferation, which may be beneficial in the treatment of cancer.
生化学的および生理学的効果
1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been shown to have a number of biochemical and physiological effects in cells and organisms. In vitro studies have demonstrated that 1,2-Dihydrobenzo[k]tetraphene-1,2-diol can induce apoptosis, or programmed cell death, in cancer cells. Additionally, 1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been shown to have anti-inflammatory and antioxidant properties.
実験室実験の利点と制限
One advantage of using 1,2-Dihydrobenzo[k]tetraphene-1,2-diol in lab experiments is its unique structure, which allows for the study of its electronic and optical properties. However, one limitation is that the synthesis of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol can be a complex and time-consuming process, which may limit its use in certain experiments.
将来の方向性
There are a number of future directions for research on 1,2-Dihydrobenzo[k]tetraphene-1,2-diol. One area of interest is the development of new synthesis methods that are more efficient and cost-effective. Additionally, further studies are needed to fully understand the mechanism of action of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol and its potential applications in biomedicine. Finally, research is needed to determine the toxicity and safety of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol in humans, which will be important for the development of any potential therapeutic applications.
合成法
The synthesis of 1,2-Dihydrobenzo[k]tetraphene-1,2-diol is a multi-step process that involves the reaction of various chemicals. One of the most common methods for synthesizing 1,2-Dihydrobenzo[k]tetraphene-1,2-diol is the Diels-Alder reaction, which involves the reaction of a diene and a dienophile. The reaction is typically carried out under high pressure and high temperature conditions to yield 1,2-Dihydrobenzo[k]tetraphene-1,2-diol.
科学的研究の応用
1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been the subject of numerous scientific studies due to its potential applications in various fields. In materials science, 1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been shown to have unique electronic and optical properties that make it a promising candidate for use in electronic devices such as organic light-emitting diodes (OLEDs). In biomedicine, 1,2-Dihydrobenzo[k]tetraphene-1,2-diol has been shown to have potential as a therapeutic agent for the treatment of cancer and other diseases.
特性
CAS番号 |
1421-82-5 |
|---|---|
製品名 |
1,2-Dihydrobenzo[k]tetraphene-1,2-diol |
分子式 |
C22H16O2 |
分子量 |
312.4 g/mol |
IUPAC名 |
1,2-dihydronaphtho[1,2-b]phenanthrene-1,2-diol |
InChI |
InChI=1S/C22H16O2/c23-20-10-9-14-6-8-16-11-18-15(12-19(16)21(14)22(20)24)7-5-13-3-1-2-4-17(13)18/h1-12,20,22-24H |
InChIキー |
YNRNDZFOPXEGFK-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C=C4C=CC5=C(C4=C3)C(C(C=C5)O)O |
同義語 |
dibenzoanthracene-1,2-dihydrodiol dibenzoanthracene-1,2-dihydrodiol, (trans)-(+-)-isomer dibenzoanthracene-1,2-dihydrodiol, (trans)-isomer trans-1,2-dihydroxy-1,2-dihydrodibenzo(a,h)anthracene |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



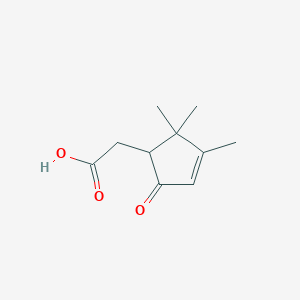
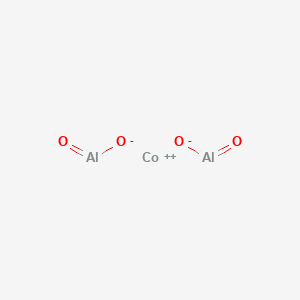
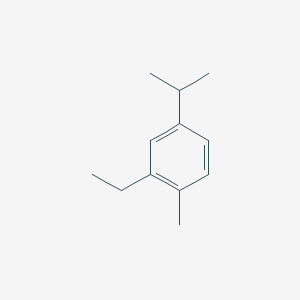
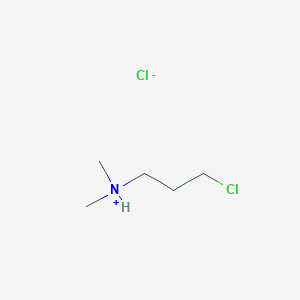
![1-[Prop-2-enyl(propoxy)phosphoryl]oxypropane](/img/structure/B72647.png)
